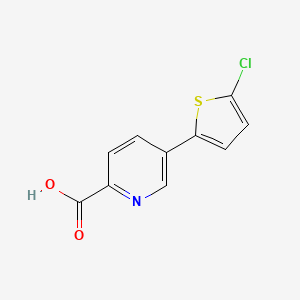

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)6-1-2-7(10(13)14)12-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZLUZVXTOVNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(S2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The chlorinated thiophene is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group on the pyridine ring, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.

Material Science: It is used in the synthesis of organic semiconductors and conductive polymers.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and autoimmune diseases.

Industry:

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in drug development, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The chlorothiophene group in the target compound likely reduces water solubility compared to non-aromatic substituents (e.g., methyl).

- Acidity : The carboxylic acid’s pKa is influenced by substituents: CF₃ (strongly electron-withdrawing) > Cl (moderate) > phenyl (electron-neutral).

- Thermal Stability: Fused-ring systems (e.g., thienopyridine in ) may exhibit higher decomposition temperatures than single-ring analogs.

Biological Activity

5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound this compound has been synthesized and characterized for various biological applications. Its structure suggests potential interactions with biological macromolecules, leading to diverse pharmacological effects.

Table 1: Key Biochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 239.68 g/mol |

| Solubility | Soluble in DMSO |

| pKa | Approx. 4.5 |

Research indicates that this compound interacts with several enzymes and proteins involved in critical biochemical pathways. It has shown antimicrobial activity against resistant strains of bacteria such as Neisseria gonorrhoeae, inhibiting enzymes essential for bacterial growth and survival.

3. Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant effects on various cell types:

- Antimicrobial Activity : The compound inhibits growth and division in bacterial cells by targeting specific metabolic enzymes.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines, including those derived from human hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells .

Table 2: Cytotoxicity Assays Results

| Cell Line | IC50 (μM) at 48h |

|---|---|

| HepG2 | 12.19 |

| HeLa | 11.32 |

| A549 | 8.99 |

These results indicate a dose-dependent response, with lower concentrations yielding significant cytotoxic effects without substantial toxicity to normal cells.

The molecular mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : It binds to enzymes involved in cell wall synthesis and DNA replication in bacterial cells, leading to cell death .

- DNA Interaction : Studies have shown that the compound can intercalate with DNA, affecting its stability and function, which is crucial for its anticancer properties .

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study highlighted its effectiveness against multi-drug resistant strains of bacteria, demonstrating a novel mechanism of action against Neisseria gonorrhoeae.

- Anticancer Activity : Another investigation focused on its interaction with human cancer cell lines, revealing that it induces apoptosis through modulation of caspase pathways and Bcl-2 protein family expression .

- Metabolic Pathway Interaction : Research indicated that the compound affects several metabolic pathways by inhibiting key enzymes necessary for cellular processes in both bacterial and cancer cells .

6. Conclusion

The compound this compound shows promising biological activity with potential applications in antimicrobial and anticancer therapies. Its ability to inhibit key metabolic pathways highlights its importance as a lead compound for further drug development.

Continued research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings, paving the way for novel therapeutic agents derived from this class of compounds.

Q & A

Q. What are the established synthetic routes for 5-(5-Chlorothiophen-2-yl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves:

- Step 1 : Suzuki-Miyaura coupling between 5-chlorothiophene-2-boronic acid and a halogenated pyridine precursor (e.g., 2-bromopyridine-2-carboxylic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF .

- Step 2 : Acidic hydrolysis of intermediate esters to yield the carboxylic acid group.

- Optimization : Reaction temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect yield. For example, higher Pd concentrations reduce side-product formation but may increase costs.

- Yield Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 100 | 72 |

| PdCl₂ | THF | 80 | 58 |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives). Purity thresholds >95% are typical for research-grade material .

- Structural Confirmation :

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~680 cm⁻¹).

- NMR : ¹H NMR should show pyridine protons (δ 8.5–9.0 ppm) and thiophene protons (δ 6.5–7.2 ppm) .

- Mass Spectrometry : Exact mass (m/z 243.98 for C₁₀H₆ClNO₂S) via ESI-MS .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved across different studies?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example:

- NMR Shifts : Pyridine protons may shift upfield in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.

- Mitigation : Compare data with computational models (e.g., DFT calculations for predicted shifts) or use deuterated solvents consistently .

- Case Study : A 2021 study reported δ 8.7 ppm for pyridine-H in CDCl₃, while a 2023 study using DMSO-d₆ observed δ 8.9 ppm. This aligns with solvent polarity effects .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and cell culture media.

- Derivatization : Convert to sodium salt (improves aqueous solubility) via treatment with NaOH .

- Data Example :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| PBS (pH 7.4) | 0.3 |

| NaOH (0.1 M) | 12 |

Q. How do steric and electronic effects of the chlorothiophene moiety influence reactivity in medicinal chemistry applications?

- Methodological Answer :

- Steric Effects : The 5-chloro group on thiophene hinders nucleophilic attack at the adjacent position, favoring electrophilic substitution at the 3-position of pyridine .

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances the acidity of the pyridine carboxylic acid (pKa ~2.8 vs. ~4.2 for unsubstituted analogs) .

- Application : This acidity facilitates salt formation with amine-containing bioactive molecules, improving pharmacokinetic properties .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 215–225°C?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) .

- Impurities : Residual solvents (e.g., DMF) lower observed melting points.

- Resolution : Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions and TGA to assess purity .

Experimental Design for Biological Studies

Q. How to design a robust assay to evaluate the compound’s antimicrobial activity?

- Methodological Answer :

- Assay Type : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).

- Dosage : Test 0.5–128 µg/mL in triplicate.

- Endpoint : MIC (Minimum Inhibitory Concentration) determined via optical density (OD₆₀₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.